



KW-2450 Free Base (CAS: 904899-25-8): A Technical Whitepaper

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Compound of Interest		
Compound Name:	KW-2450 free base	
Cat. No.:	B10827686	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-2450 is an orally bioavailable small molecule that functions as a potent dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] Extensive preclinical and early clinical studies have demonstrated its potential as an antineoplastic agent by targeting key signaling pathways involved in tumor cell proliferation, survival, and transformation.[1][4] This document provides a comprehensive technical overview of KW-2450, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental methodologies for its evaluation, and a visual representation of the associated signaling pathways. Although further clinical development of KW-2450 was terminated due to enrollment difficulties in combination therapy trials, the data amassed provides valuable insights for researchers in the field of oncology and signal transduction.[5]

Introduction

The insulin-like growth factor (IGF) signaling axis, particularly the IGF-1 receptor, plays a crucial role in the development and progression of numerous cancers. Overexpression and aberrant activation of IGF-1R are frequently observed in various solid tumors, leading to uncontrolled cell growth and resistance to apoptosis.[4] KW-2450 was developed by Kyowa Hakko Kirin as a targeted therapeutic to inhibit this pathway.[6] Its dual-targeting of both IGF-1R and the structurally similar insulin receptor (IR) provides a comprehensive blockade of this signaling network.[1][4]



Physicochemical Properties

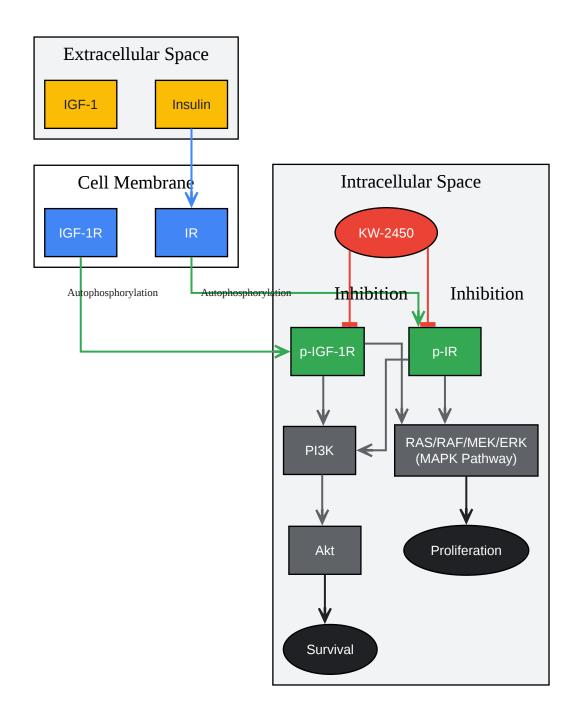
Property	- Value	Reference
CAS Number	904899-25-8	[2]
Molecular Formula	C28H29N5O3S	[2][3]
Molecular Weight	515.63 g/mol	[2][3]

Mechanism of Action & Signaling Pathways

KW-2450 selectively binds to and inhibits the tyrosine kinase activity of both IGF-1R and IR.[1] This inhibition prevents the downstream phosphorylation cascade that is critical for tumor cell signaling. The binding of ligands such as IGF-1 or insulin to their respective receptors normally triggers receptor autophosphorylation and the subsequent activation of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. By blocking the initial receptor kinase activity, KW-2450 effectively abrogates the signals transmitted through these pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in tumor cells.[1]

Signaling Pathway Diagrams





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Caption: KW-2450 inhibits IGF-1R and IR signaling pathways.

Quantitative Preclinical and Clinical Data In Vitro Activity



Target/Assay	IC50 (nmol/L)	Cell Line(s)	Reference
IGF-1R Kinase	7.39	-	[4]
IR Kinase	5.64	-	[4]
Cell Growth Inhibition	380 (GI50)	HT-29 (Colon Carcinoma)	[7]

In Vivo Activity

Model	Treatment	Outcome	Reference
HT-29/GFP Colon Carcinoma Xenograft	KW-2450 (40 mg/kg)	Modest growth inhibitory activity and inhibition of IGF-1-induced signal transduction.	[4]

Phase I Clinical Trial Data (Monotherapy)

Parameter	Value	Patient Population	Reference
Maximum Tolerated Dose (MTD)	37.5 mg once daily	Advanced solid tumors	[4]
Dose-Limiting Toxicities (at 50 mg/day)	Grade 3 hyperglycemia	Advanced solid tumors	[4]
Dose-Limiting Toxicity (at 37.5 mg/day)	Grade 3 rash	Advanced solid tumors	[4]
Clinical Response	4 out of 10 evaluable patients showed stable disease.	Advanced solid tumors	[4]
Half-life (t1/2)	~10-13 hours	Advanced solid tumors	[8]
Maximum Concentration (Cmax)	2.4-3 μg/mL	Advanced solid tumors	[8]



Experimental Protocols In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of KW-2450 against IGF-1R and IR kinases.

Objective: To quantify the concentration of KW-2450 required to inhibit 50% of the kinase activity (IC50).

Materials:

- Recombinant human IGF-1R and IR kinase domains
- ATP
- Kinase-specific substrate (e.g., a synthetic peptide)
- Kinase assay buffer
- KW-2450 (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Microplate reader

Procedure:

- Prepare serial dilutions of KW-2450 in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
- In a microplate, add the recombinant kinase, the kinase substrate, and the diluted KW-2450 or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

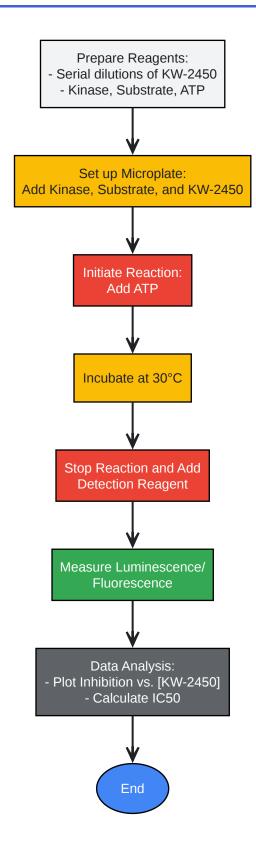






- Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent and a microplate reader.
- Plot the percentage of kinase inhibition against the logarithm of the KW-2450 concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.





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Caption: Workflow for an in vitro kinase inhibition assay.



Cell Growth Inhibition Assay

This protocol describes a method to assess the effect of KW-2450 on the proliferation of cancer cell lines.

Objective: To determine the concentration of KW-2450 that inhibits cell growth by 50% (GI50).

Materials:

- Human cancer cell line (e.g., HT-29)
- · Complete cell culture medium
- KW-2450 (serially diluted)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well microplates
- Incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of KW-2450 or vehicle control.
- Incubate the plate for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the luminescent signal, which is proportional to the number of viable cells.
- Calculate the percentage of growth inhibition relative to the vehicle-treated control.
- Plot the percentage of growth inhibition against the logarithm of the KW-2450 concentration and determine the GI50 value.



In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of KW-2450 in a mouse xenograft model.

Objective: To assess the in vivo antitumor activity of KW-2450.

Materials:

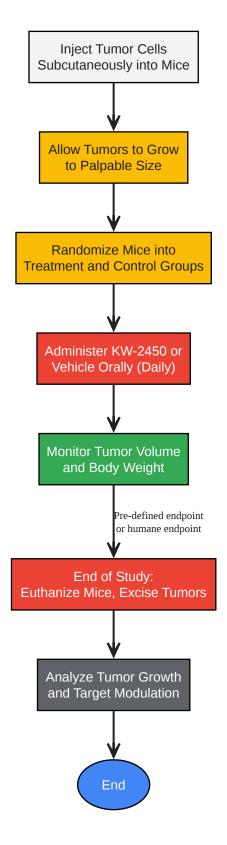
- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line (e.g., HT-29)
- Matrigel or similar extracellular matrix
- KW-2450 formulation for oral administration
- Vehicle control
- · Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer KW-2450 or vehicle control orally, once daily, at the specified dose.
- Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target modulation).



 Compare the tumor growth curves between the treatment and control groups to determine the efficacy of KW-2450.





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